1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine
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Overview
Description
1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the reaction of 1-ethylpiperazine with 4-methoxy-2,3-dimethylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is isolated through standard purification techniques like recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a demethylated product.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-[(4-hydroxy-2,3-dimethylphenyl)methyl]piperazine.
Reduction: Formation of 1-ethyl-4-[(2,3-dimethylphenyl)methyl]piperazine.
Substitution: Formation of various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-[(4-methoxyphenyl)methyl]piperazine: Lacks the dimethyl groups on the phenyl ring.
1-ethyl-4-[(4-dimethylphenyl)methyl]piperazine: Lacks the methoxy group on the phenyl ring.
1-ethyl-4-[(4-methoxy-2-methylphenyl)methyl]piperazine: Lacks one of the dimethyl groups on the phenyl ring.
Uniqueness
1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-ethyl-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-5-17-8-10-18(11-9-17)12-15-6-7-16(19-4)14(3)13(15)2/h6-7H,5,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGHSEFCSGBMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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